molecular formula C7H11NO2 B15306759 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 85233-45-0

2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B15306759
CAS No.: 85233-45-0
M. Wt: 141.17 g/mol
InChI Key: TTXIONZBSAQHGU-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid is a conformationally restricted bicyclic amino acid characterized by a unique bicyclo[2.1.1]hexane scaffold. This compound has garnered attention for its potent inhibitory activity against ATP:L-methionine S-adenosyltransferase, an enzyme critical in the biosynthesis of S-adenosyl-L-methionine (SAMe). Its rigid structure, particularly the reduced bridgehead angle (~93°), enhances complementarity with enzyme active sites, making it more effective than linear or monocyclic analogs . The compound’s CAS number is 85233-45-0, with a molecular formula of C₇H₁₁NO₂ .

Properties

CAS No.

85233-45-0

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-aminobicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-7(6(9)10)3-4-1-5(7)2-4/h4-5H,1-3,8H2,(H,9,10)

InChI Key

TTXIONZBSAQHGU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under ultraviolet light. This reaction forms the bicyclic core, which can then be functionalized to introduce the amino and carboxylic acid groups. The reaction conditions often require specific wavelengths of light and the presence of a photocatalyst to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid may involve scaling up the photochemical synthesis methods. This requires specialized equipment to handle large volumes and maintain consistent reaction conditions. Additionally, continuous flow reactors can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity to enzymes or receptors. This compound can modulate biological pathways by acting as an inhibitor or activator, depending on the target and the functional groups present .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Enzymatic Inhibition Comparisons

Key Structural Features and Enzyme Inhibition: The inhibitory potency of bicyclic amino acids correlates with their bridgehead angles and hydrophobic interactions. A comparative analysis is provided below:

Compound Bridgehead Angle (°) Relative Inhibition Potency (vs. SAMe Synthesis) Key Reference
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid ~93 Most potent (IC₅₀ ~0.1 μM)
2-Aminonorbornane-2-carboxylic acid ~100 Moderate (IC₅₀ ~1.2 μM)
2-Aminobicyclo[3.2.1]octane-2-carboxylic acid ~106 Inactive
1-Aminocyclopentane-1-carboxylic acid N/A (monocyclic) Weak (IC₅₀ ~10 μM)

The smaller bridgehead angle of the bicyclo[2.1.1]hexane derivative allows tighter binding to the enzyme’s hydrophobic pocket, whereas larger angles (e.g., in bicyclo[3.2.1]octane) disrupt complementarity .

Pharmacological and Transport System Interactions

  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): A well-characterized inhibitor of the L-type amino acid transporter (SLC7A5/SLC3A2).

Physical and Chemical Properties

Comparative molecular data for fluorinated analogs:

Compound Molecular Formula Monoisotopic Mass (Da) Predicted CCS (Ų, [M+H]⁺)
This compound C₇H₁₁NO₂ 157.074 N/A
4-Fluorobicyclo[2.1.1]hexane-2-carboxylic acid C₇H₉FO₂ 144.059 125.9
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid C₁₃H₁₃FO₂ 220.090 N/A

Fluorination increases molecular mass and polarity but reduces enzymatic inhibitory activity, as seen in the lower potency of fluorinated derivatives compared to the parent compound .

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